4-(Difluoromethoxy)benzoic acid

Catalog No.
S710673
CAS No.
4837-20-1
M.F
C8H6F2O3
M. Wt
188.13g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)benzoic acid

CAS Number

4837-20-1

Product Name

4-(Difluoromethoxy)benzoic acid

IUPAC Name

4-(difluoromethoxy)benzoic acid

Molecular Formula

C8H6F2O3

Molecular Weight

188.13g/mol

InChI

InChI=1S/C8H6F2O3/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H,11,12)

InChI Key

BSNNYLYELGBSBA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)OC(F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(F)F

Medicinal Chemistry:

  • Derivatives of 4-(difluoromethoxy)benzoic acid have been explored as potential anti-inflammatory agents. Studies suggest these compounds may inhibit enzymes involved in the inflammatory response [].

Material Science:

  • This compound can be used as a building block in the synthesis of novel polymers with specific properties. Research suggests it can be incorporated into polymers for applications in organic electronics and optoelectronic devices [].

Organic Synthesis:

  • 4-(Difluoromethoxy)benzoic acid can serve as a starting material for the synthesis of more complex molecules with potential applications in drug discovery and material science [].

4-(Difluoromethoxy)benzoic acid is an aromatic carboxylic acid characterized by the presence of a difluoromethoxy group attached to a benzene ring. Its molecular formula is C8H6F2O3C_8H_6F_2O_3, and it has a molecular weight of approximately 188.13 g/mol. The compound features a benzoic acid structure, which is modified by the addition of two fluorine atoms and a methoxy group, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
  • Reduction: Can be reduced to corresponding alcohols or aldehydes using reducing agents like lithium aluminum hydride.
  • Halogenation: The aromatic ring can be subjected to electrophilic substitution reactions, introducing halogens at various positions.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide when heated with certain reagents.

Research indicates that 4-(Difluoromethoxy)benzoic acid exhibits biological activities that may be beneficial in medical applications. For instance, studies have shown that derivatives of this compound can inhibit certain pathways involved in pulmonary fibrosis, suggesting potential therapeutic roles in treating fibrotic diseases . Furthermore, its structural similarity to other bioactive compounds allows for exploration in drug design and development.

The synthesis of 4-(Difluoromethoxy)benzoic acid can be achieved through various methods:

  • Direct Fluorination: Starting from benzoic acid or its derivatives, fluorination with difluoromethylating agents can introduce the difluoromethoxy group.
  • Alkylation Reactions: Utilizing appropriate alkylating agents under basic conditions can facilitate the introduction of the difluoromethoxy group onto the aromatic ring.
  • Multi-step Synthesis: A more complex route involves the conversion of starting materials like 4-hydroxybenzoic acid through a series of reactions that include protection-deprotection steps and functional group transformations .

4-(Difluoromethoxy)benzoic acid finds diverse applications:

  • Pharmaceuticals: As a building block for synthesizing drugs targeting various diseases, particularly those related to inflammation and fibrosis.
  • Agricultural Chemicals: Utilized in the formulation of herbicides or fungicides due to its ability to interact with biological systems.
  • Research: Employed as a reagent in organic synthesis and as a standard compound for analytical chemistry.

Studies involving 4-(Difluoromethoxy)benzoic acid have focused on its interactions with biological targets. For example, research has demonstrated its inhibitory effects on specific pathways related to pulmonary fibrosis, indicating that it may modulate cellular responses through receptor interactions or enzyme inhibition . Further interaction studies are necessary to elucidate its mechanism of action and potential side effects.

Several compounds share structural similarities with 4-(Difluoromethoxy)benzoic acid, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberSimilarity Index
3-(Trifluoromethoxy)benzoic acid4837-19-80.96
4-(Trifluoromethoxy)benzoic acid330-12-10.94
Methyl 3-(trifluoromethoxy)benzoate148438-00-00.91
2-(Trifluoromethoxy)terephthalic acid175278-21-40.90
3-(Difluoromethoxy)benzaldehyde85684-61-30.88

These compounds differ primarily in their fluorination patterns and substituents, which influence their reactivity and biological properties. The unique difluoromethoxy substitution in 4-(Difluoromethoxy)benzoic acid may confer distinct advantages in terms of solubility and interaction with biological targets compared to its analogs.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Difluoromethoxy)benzoic acid

Dates

Modify: 2023-08-15

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